4-Chloro-1,7-naphthyridine
Overview
Description
4-Chloro-1,7-naphthyridine is a chemical compound that is part of the naphthyridine family, a group of compounds known for their diverse chemical properties and potential applications in various fields, including organic electronics and pharmaceuticals. The compound is characterized by a naphthyridine core structure with a chlorine atom at the fourth position.
Synthesis Analysis
The synthesis of naphthyridine derivatives often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of a series of 4,8-substituted 1,5-naphthyridines . Another method includes a route involving the reduction and regioselective deprotonation followed by selenation, oxidation, and syn-elimination to prepare ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate . Additionally, the amination of 3-bromo- or 3-chloro-1,7-naphthyridine with potassium amide in liquid ammonia has been used to obtain amino derivatives .
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is often characterized by single crystal X-ray diffraction. For instance, compounds with 4,8-substitution on the 1,5-naphthyridine core have been crystallized in the monoclinic crystal system, revealing their detailed molecular geometry . Quantum chemical calculations, such as DFT B3LYP/6-31G*, can also provide insights into the electronic structure, including the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) .
Chemical Reactions Analysis
Naphthyridines undergo various chemical reactions that modify their structure and properties. For example, the Pfitzinger-type condensation has been used to synthesize compounds with a 4-carboxy-1,8-naphthyrid-2-yl moiety, which is valuable in ligand chemistry . The reaction of 1H-pyrano[3,4-c]pyran-7-ium perchlorates with ammonium acetate yields 2,7-naphthyridines, showcasing the versatility of naphthyridine chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. The 4,8-substituted 1,5-naphthyridines exhibit high thermal robustness with phase transition temperatures above 186 °C and emit blue fluorescence in both solution and solid state . The basicity constants of various 4-substituted 1,5-naphthyridines have been measured, providing insights into their protonation behavior and electronic properties .
Scientific Research Applications
Chemical Synthesis and Transformations
4-Chloro-1,7-naphthyridine is used extensively in chemical synthesis and transformations. For example, it is involved in the amination process with potassium amide in liquid ammonia, yielding various amino compounds (Plas, Woźniak, & Veldhuizen, 2010). Similarly, it reacts in coupling reactions and nucleophilic substitutions, demonstrating its versatility in forming various substituted benzo[c][2,7]naphthyridines (Duvey, Nivoliers, Rocca, Godard, Marsais, & Quéguiner, 2001).
Ring Transformations and Reactivity Studies
4-Chloro-1,7-naphthyridine undergoes interesting ring transformations when treated with specific reagents. For instance, its reaction with hydrazine hydrate leads to the formation of pyrazol-5-ylpyridines, a process that opens up possibilities for creating new ring systems (Bowie, Mullan, & Unsworth, 1972). Additionally, its reactivity under various conditions has been a subject of study, revealing different product formations and mechanisms (Sirakanyan, Kartsev, Spinelli, Geronikaki, Noravyan, Hovakimyan, Panosyan, Ayvazyan, & Tamazyan, 2014).
Applications in Medicinal Chemistry
In the realm of medicinal chemistry, 4-Chloro-1,7-naphthyridine derivatives have been synthesized and tested for their inhibitory effects on H+,K+-ATPase activity, although their efficacy was found to be limited (Björk, Hörnfeldt, Gronowitz, & Edvardsson, 1996). Moreover, it has been used to evaluate the inhibition of efflux resistance mechanisms in bacteria, showcasing its potential in antibacterial research (Oliveira-Tintino, Tintino, Muniz, Barbosa, Pereira, Begnini, Rebelo, da Silva, Mireski, Nasato, Krautler, Pereira, Teixeira, de Menezes, Coutinho, & Silva, 2020).
Material Science and Photoluminescent Properties
In material science, 4-Chloro-1,7-naphthyridine derivatives have been explored for their photoluminescent properties. One study synthesized a tetracarbonyl(naphthyridylcarbamoyl)rhenium(I) complex and a tetracarbonyl(naphthyridylamido)rhenium(I) complex, demonstrating significant emission properties, which are crucial for applications in photoluminescent materials (Zuo, Fu, Che, & Cheung, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-1,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVRJQIPHNERBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NC=CC(=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483504 | |
Record name | 4-Chloro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1,7-naphthyridine | |
CAS RN |
16287-97-1 | |
Record name | 4-Chloro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1,7-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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